![molecular formula C20H18ClN3O2 B5368995 2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It also inhibits the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces the production of inflammatory cytokines and mediators in immune cells. In addition, it has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. For example, the compound may have low solubility in aqueous solutions, which may limit its use in certain assays. In addition, the compound may have low bioavailability or poor pharmacokinetic properties, which may limit its use as a drug candidate.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine. One direction is to further investigate its mechanism of action and its effects on various signaling pathways and enzymes. Another direction is to explore its potential use as a drug candidate for the treatment of various diseases, particularly cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on improving the pharmacokinetic properties and bioavailability of the compound to enhance its therapeutic potential. Finally, more studies could be conducted to evaluate the safety and toxicity of the compound in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine involves the reaction of 4-phenyl-1H-imidazole-5-carboxylic acid with 4-(4-chlorophenyl)morpholine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(4-phenyl-1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-8-6-14(7-9-16)17-12-24(10-11-26-17)20(25)19-18(22-13-23-19)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCXTCVSHTAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(N=CN2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
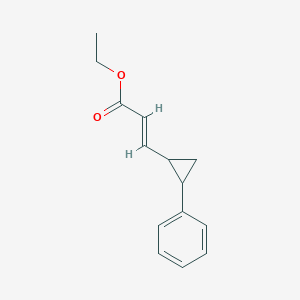
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)
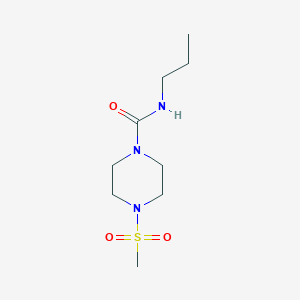
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
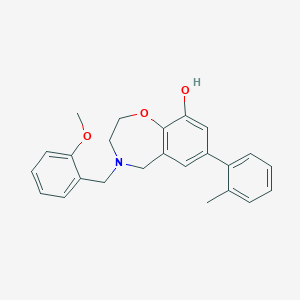
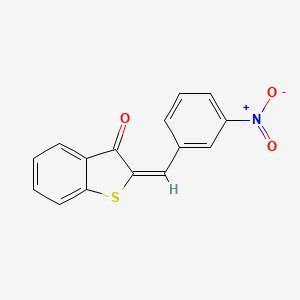
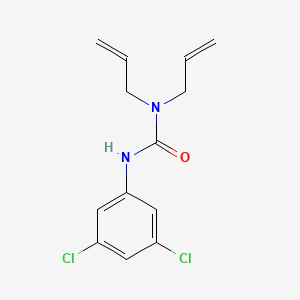
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)
![4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5369015.png)